Cas no 35166-33-7 ((5-methyl-1,2-oxazol-3-yl)methanol)

(5-Methyl-1,2-oxazol-3-yl)methanol is a heterocyclic alcohol featuring a 5-methylisoxazole core with a hydroxymethyl substituent at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its reactive hydroxyl group enables further derivatization, such as esterification or etherification, while the isoxazole ring contributes to stability and potential bioactivity. The structural motif is valuable in medicinal chemistry for designing enzyme inhibitors or bioactive scaffolds. High purity grades are available to ensure reproducibility in research and industrial applications. Proper handling under inert conditions is recommended due to potential sensitivity to oxidation.
(5-methyl-1,2-oxazol-3-yl)methanol structure
35166-33-7 structure
商品名:(5-methyl-1,2-oxazol-3-yl)methanol
CAS番号:35166-33-7
MF:C5H7NO2
メガワット:113.1146
MDL:MFCD00085129
CID:54383
PubChem ID:2736567

(5-methyl-1,2-oxazol-3-yl)methanol 化学的及び物理的性質

名前と識別子

    • 3-Hydroxymethyl-5-methylisoxazole
    • (5-methyl-1,2-oxazol-3-yl)methanol
    • (5-Methyl-isoxazol-3-yl)-methanol
    • (5-METHYLISOXAZOL-3-YL)METHANOL
    • (5-METHYL-3-ISOXAZOLYL)METHANOL
    • 5-methyl-3-isoxazolemethanol
    • 5-Methylisoxazol-3-methanol
    • 5-methylisoxazole-3-methanol
    • (5-Methylisoxazol-3-yl)methan-1-ol
    • 5-Methyl-3-(hydroxymethyl)isoxazole
    • 5-Methylisoxazol-3-ylmethanol
    • 3-Isoxazolemethanol, 5-methyl-
    • (5-methyl-isoxazol-3-yl)methanol
    • 3-(hydroxymethyl)-5-methylisoxazole
    • PubChem8686
    • KSC222C9F
    • AMOT0336
    • MDYHWQQHEWDJKR-UHFFFAOYSA-N
    • 3-hydroxymethyl -5-methylis
    • 35166-33-7
    • 3-hydroxymethyl -5-methylisoxazole
    • J-501602
    • STR09386
    • TD8128
    • MFCD00085129
    • CS-W013653
    • BP-10929
    • BCP26585
    • SY021582
    • AKOS003673261
    • A6177
    • SCHEMBL357108
    • CHEMBL4589520
    • AM85740
    • FT-0604829
    • AC-24551
    • NG-0409
    • DTXSID80371447
    • EN300-160643
    • (5-Methyl-isoxazol-3-yl)-methanol;5-Methyl-3-isoxazolemethanol
    • F2161-0039
    • HY-W012937
    • BBL104340
    • DB-013184
    • STK352901
    • MDL: MFCD00085129
    • インチ: 1S/C5H7NO2/c1-4-2-5(3-7)6-8-4/h2,7H,3H2,1H3
    • InChIKey: MDYHWQQHEWDJKR-UHFFFAOYSA-N
    • ほほえんだ: O1C(C([H])([H])[H])=C([H])C(C([H])([H])O[H])=N1

計算された属性

  • せいみつぶんしりょう: 113.047678g/mol
  • ひょうめんでんか: 0
  • XLogP3: -0.1
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 113.047678g/mol
  • 単一同位体質量: 113.047678g/mol
  • 水素結合トポロジー分子極性表面積: 46.3Ų
  • 重原子数: 8
  • 複雑さ: 76.8
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.46
  • ゆうかいてん: No data available
  • ふってん: 64 ºC (0.2 mmHg)
  • フラッシュポイント: 102.6°C
  • 屈折率: 1.496
  • PSA: 46.26000
  • LogP: 0.47530

(5-methyl-1,2-oxazol-3-yl)methanol セキュリティ情報

(5-methyl-1,2-oxazol-3-yl)methanol 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(5-methyl-1,2-oxazol-3-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM101403-25g
3-Hydroxymethyl-5-methylisoxazole
35166-33-7 95%+
25g
$*** 2023-05-30
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD9615-25g
3-Hydroxymethyl-5-methylisoxazole
35166-33-7 98%
25g
¥4531.0 2022-03-01
Enamine
EN300-160643-2.5g
(5-methyl-1,2-oxazol-3-yl)methanol
35166-33-7 95.0%
2.5g
$148.0 2025-03-21
Enamine
EN300-160643-0.05g
(5-methyl-1,2-oxazol-3-yl)methanol
35166-33-7 95.0%
0.05g
$19.0 2025-03-21
Life Chemicals
F2161-0039-0.25g
(5-methyl-1,2-oxazol-3-yl)methanol
35166-33-7 95%+
0.25g
$32.0 2023-09-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3634-1G
(5-methyl-1,2-oxazol-3-yl)methanol
35166-33-7 97%
1g
¥ 217.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3634-25G
(5-methyl-1,2-oxazol-3-yl)methanol
35166-33-7 97%
25g
¥ 3,933.00 2023-04-13
Enamine
EN300-160643-25.0g
(5-methyl-1,2-oxazol-3-yl)methanol
35166-33-7 95.0%
25.0g
$982.0 2025-03-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R022996-25g
(5-methyl-1,2-oxazol-3-yl)methanol
35166-33-7 97%
25g
¥5225 2024-05-24
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD9615-1g
3-Hydroxymethyl-5-methylisoxazole
35166-33-7 98%
1g
¥393.0 2022-03-01

(5-methyl-1,2-oxazol-3-yl)methanol 関連文献

(5-methyl-1,2-oxazol-3-yl)methanolに関する追加情報

Research Briefing on (5-methyl-1,2-oxazol-3-yl)methanol (CAS: 35166-33-7) in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of heterocyclic compounds, particularly those containing oxazole moieties. Among these, (5-methyl-1,2-oxazol-3-yl)methanol (CAS: 35166-33-7) has emerged as a promising scaffold due to its versatile pharmacological properties and potential applications in drug discovery. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.

The compound (5-methyl-1,2-oxazol-3-yl)methanol, with the CAS registry number 35166-33-7, is a derivative of 1,2-oxazole, a five-membered heterocycle containing oxygen and nitrogen atoms. Its structural features, including the hydroxymethyl group at the 3-position, make it a valuable intermediate for the synthesis of more complex molecules. Recent studies have explored its role as a building block in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents.

One of the key areas of research involving (5-methyl-1,2-oxazol-3-yl)methanol is its application in the synthesis of small-molecule inhibitors targeting protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The researchers utilized structure-activity relationship (SAR) studies to optimize the compound's efficacy, leading to the identification of novel CDK4/6 inhibitors with improved selectivity and reduced off-target effects.

In addition to its role in oncology, (5-methyl-1,2-oxazol-3-yl)methanol has shown promise in antimicrobial applications. A recent publication in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound displayed significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a lead structure for the development of new antibiotics.

From a synthetic perspective, recent advancements have focused on improving the efficiency and scalability of (5-methyl-1,2-oxazol-3-yl)methanol production. A 2022 paper in Organic Process Research & Development described a novel catalytic method for its synthesis, utilizing palladium-catalyzed cross-coupling reactions. This approach not only enhanced yield but also reduced the environmental impact compared to traditional methods, aligning with the growing emphasis on green chemistry in pharmaceutical manufacturing.

Despite these promising developments, challenges remain in the clinical translation of (5-methyl-1,2-oxazol-3-yl)methanol-based therapeutics. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through further preclinical studies. However, the compound's versatility and the growing body of research supporting its pharmacological potential make it a compelling candidate for future drug development efforts.

In conclusion, (5-methyl-1,2-oxazol-3-yl)methanol (CAS: 35166-33-7) represents a valuable scaffold in chemical biology and pharmaceutical research. Its applications in kinase inhibition and antimicrobial therapy, coupled with advances in synthetic methodologies, underscore its importance in modern drug discovery. Continued research into its derivatives and mechanisms of action will likely yield further breakthroughs, positioning this compound as a key player in the development of next-generation therapeutics.

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